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Compound of Interest

Compound Name: Formetorex

Cat. No.: B096578 Get Quote

Disclaimer: Direct in vitro toxicological data for Formetorex is not readily available in published

scientific literature. This guide summarizes the expected toxicological profile of Formetorex
based on data from structurally related substituted amphetamines. The experimental protocols

and data presented are representative of the methodologies used to assess the in vitro

toxicology of amphetamine-like compounds.

Introduction
Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] While

initially investigated as an anorectic, it was never commercially marketed.[1] It is primarily

recognized as an intermediate in the Leuckart synthesis of amphetamine.[1] Given its structural

similarity to amphetamine and other psychoactive derivatives, a thorough understanding of its

potential in vitro toxicology is crucial for researchers, scientists, and drug development

professionals. This document provides an in-depth overview of the key in vitro toxicological

endpoints relevant to Formetorex, including cytotoxicity, genotoxicity, and metabolic activation,

drawing parallels from studies on related amphetamine compounds.

Cytotoxicity Assessment
The cytotoxic potential of a compound is a primary indicator of its toxicity. For amphetamine-

like substances, cytotoxicity is often evaluated in relevant cell lines, such as neuronal cells

(e.g., SH-SY5Y) or hepatocytes (e.g., HepG2), to assess potential neurotoxicity and

hepatotoxicity, respectively.
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Quantitative Cytotoxicity Data (Representative)
Due to the lack of specific data for Formetorex, the following table presents hypothetical IC50

values based on published data for amphetamine and its analogs. These values represent the

concentration of a substance required to inhibit a biological process by 50%.

Cell Line Assay Type
Incubation
Time (hours)

Endpoint
Representative
IC50 (µM)

SH-SY5Y

(Human

Neuroblastoma)

MTT Assay 24 Cell Viability 500 - 2000

PC12 (Rat

Pheochromocyto

ma)

LDH Release

Assay
48

Membrane

Integrity
800 - 3000

HepG2 (Human

Hepatocellular

Carcinoma)

Neutral Red

Uptake
24

Lysosomal

Integrity
1000 - 5000

Primary Rat

Hepatocytes
MTT Assay 24 Cell Viability 750 - 2500

Note: IC50 values for amphetamines can vary significantly based on the specific derivative, cell

line, and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

Cell line of interest (e.g., SH-SY5Y)

Complete cell culture medium
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Formetorex (or test compound)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Multichannel pipette

Plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate

for 24 hours to allow for attachment.

Compound Exposure: Prepare serial dilutions of Formetorex in complete culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of the test compound. Include vehicle-only controls.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a humidified CO2 incubator.

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional

2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT

into purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at a specific wavelength

(typically between 540 and 590 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control and determine the IC50 value.

Genotoxicity Assessment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b096578?utm_src=pdf-body
https://www.benchchem.com/product/b096578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead

to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically

performed.

Representative Genotoxicity Data
The following table summarizes the expected outcomes for Formetorex in standard in vitro

genotoxicity assays, based on data for amphetamine and methamphetamine.[2][3]

Assay Type Test System
Metabolic
Activation (S9)

Expected Outcome

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium (e.g.,

TA98, TA100)

With and Without Negative

In Vitro Micronucleus

Test

Human peripheral

blood lymphocytes or

CHO cells

With and Without
Positive (at high

concentrations)[2][3]

In Vitro Chromosomal

Aberration Test

Human peripheral

blood lymphocytes or

CHO cells

With and Without
Positive (clastogenic

effects)

Note: Some studies on methamphetamine have shown positive results in the Ames test, while

others have been negative. The genotoxicity of amphetamines often appears to be linked to the

production of reactive oxygen species (ROS).[2][3]

Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[4][5]

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole

chromosomes that were not incorporated into the daughter nuclei during mitosis.[4]

Materials:

Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells)[5]
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Complete cell culture medium

Formetorex (or test compound)

S9 fraction for metabolic activation (and cofactors)

Cytochalasin B (to block cytokinesis)

Fixative (e.g., methanol:acetic acid)

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

Microscope slides

Microscope

Procedure:

Cell Culture: Culture the cells to a suitable confluency.

Compound Exposure: Treat the cells with various concentrations of Formetorex, a vehicle

control, and positive controls (a clastogen and an aneugen). The experiment is conducted

with and without the S9 metabolic activation system.

Incubation: Incubate the cells with the test compound for a short period (e.g., 3-6 hours) or a

longer period (e.g., 24 hours).

Cytochalasin B Addition: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have undergone one round of

mitosis since the start of the treatment.

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and

fix them. Drop the cell suspension onto microscope slides.

Staining: Stain the slides with an appropriate DNA stain.

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number

of binucleated cells (e.g., 1000-2000 cells per concentration).
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Data Analysis: Statistically analyze the data to determine if there is a significant, dose-

dependent increase in the frequency of micronucleated cells.

Metabolic Activation
The in vitro metabolism of a compound is a critical aspect of its toxicological assessment, as

metabolites can be more or less toxic than the parent compound. For amphetamines,

metabolism is primarily hepatic and involves cytochrome P450 (CYP) enzymes, particularly

CYP2D6.[6][7]

Expected Metabolic Pathways for Formetorex
Based on the metabolism of amphetamine, the following pathways are plausible for

Formetorex:

N-deformylation: The formyl group could be removed to yield amphetamine.

Aromatic hydroxylation: Hydroxylation of the phenyl ring, likely at the para position.

Aliphatic hydroxylation: Hydroxylation of the propyl side chain.

N-dealkylation: Cleavage of the N-C bond.

Metabolism of Formetorex is likely to be mediated by CYP enzymes, and co-incubation with

specific CYP inhibitors can help identify the involved isoforms.

Experimental Protocol: In Vitro Metabolism using Liver
Microsomes
This protocol outlines a typical experiment to identify the metabolites of a test compound using

liver microsomes.

Materials:

Human liver microsomes (or from other species)

Formetorex (or test compound)
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NADPH regenerating system (cofactor for CYP enzymes)

Phosphate buffer

Acetonitrile (for quenching the reaction)

LC-MS/MS system for analysis

Procedure:

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture

containing phosphate buffer, liver microsomes, and Formetorex.

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

Incubation: Incubate at 37°C for a specific time (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

Centrifugation: Centrifuge the mixture to pellet the protein.

Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to identify

and quantify the parent compound and its metabolites.

Signaling Pathways and Mechanisms of Toxicity
The neurotoxicity of amphetamine-like compounds is a significant concern. In vitro studies have

elucidated several key signaling pathways involved in this toxicity, primarily revolving around

oxidative stress and dopamine dysregulation.[8][9][10]

Oxidative Stress and Mitochondrial Dysfunction
Amphetamines can induce the production of reactive oxygen species (ROS) and reactive

nitrogen species (RNS), leading to oxidative stress.[8][11] This can damage cellular

components, including lipids, proteins, and DNA. A key mechanism involves the disruption of

mitochondrial function, which is a major source of ROS.[1][8][11] Amphetamine-induced
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redistribution of dopamine from vesicles into the cytoplasm can lead to its auto-oxidation,

generating ROS.[1]

Dopaminergic Neurotoxicity
The interaction of amphetamines with the dopamine transporter (DAT) and vesicular

monoamine transporter 2 (VMAT2) is central to their pharmacological and toxicological effects.

[12] By reversing the action of DAT and inhibiting VMAT2, amphetamines increase cytosolic

and synaptic dopamine levels.[12] The subsequent oxidation of this excess dopamine

contributes significantly to oxidative stress and neuronal damage.[1]

Visualizations
Experimental Workflow for In Vitro Toxicological
Assessment
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Caption: A typical workflow for the in vitro toxicological evaluation of a novel compound.
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Cellular Effects of Amphetamine
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Caption: Key pathways in amphetamine-induced neurotoxicity, highlighting oxidative stress.
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Conclusion
While specific in vitro toxicological data for Formetorex is lacking, its structural relationship to

amphetamine suggests a similar toxicological profile. Researchers should anticipate potential

cytotoxicity, particularly in neuronal and hepatic cells, and a risk of genotoxicity at higher

concentrations, likely mediated by oxidative stress. The provided experimental protocols and

representative data serve as a foundational guide for designing and interpreting in vitro

toxicology studies for Formetorex and other related novel psychoactive substances. Further

empirical studies are essential to definitively characterize the in vitro toxicology of Formetorex.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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